6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Description
Contextualization of the 6-Oxohexanoic Acid Scaffold in Organic Synthesis
The 6-oxohexanoic acid scaffold is a six-carbon chain containing a carboxylic acid at one terminus and a ketone at the C-6 position. This linear bifunctional structure serves as a versatile building block in organic synthesis. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the ketone is amenable to reactions such as reduction, oxidation, and various nucleophilic additions. This dual functionality allows for the construction of cyclic and acyclic compounds with potential applications in materials science and pharmaceuticals. For instance, derivatives of 6-oxohexanoic acid can be utilized in the synthesis of polymers and as linkers in the development of antibody-drug conjugates.
Significance of Dimethoxyphenyl Substitution Patterns in Aromatic Systems for Chemical Design
The presence of a dimethoxyphenyl group, specifically the 3,5-substitution pattern, significantly influences the electronic and steric properties of a molecule. The two methoxy (B1213986) groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution. This electronic effect can also modulate the reactivity of adjacent functional groups. In the context of medicinal chemistry, the dimethoxyphenyl motif is found in numerous biologically active compounds. The methoxy groups can participate in hydrogen bonding with biological targets and can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
Chemical and Physical Properties of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be cataloged.
| Property | Value |
| CAS Number | 52483-37-1 |
| Molecular Formula | C14H18O5 |
| Molecular Weight | 266.29 g/mol |
Synthesis and Spectroscopic Analysis
A plausible and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. beilstein-journals.org
Putative Synthetic Route: Friedel-Crafts Acylation
The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). In this reaction, an acylating agent derived from adipic acid, such as adipic acid monomethyl ester chloride, would react with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst, like aluminum chloride. The reaction would proceed via an electrophilic aromatic substitution, where the acyl group attaches to the activated aromatic ring. A subsequent hydrolysis of the ester would yield the final carboxylic acid product.
It is important to note that a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented in publicly accessible scientific literature.
Expected Spectroscopic Data
While specific spectra are not available, the expected spectroscopic characteristics can be predicted based on the compound's structure:
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3,5-dimethoxyphenyl ring, the singlet for the two methoxy groups, and the multiplets for the methylene (B1212753) protons of the hexanoic acid chain.
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methoxy carbons, and the aliphatic carbons of the hexanoic acid backbone.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as C-O stretching for the methoxy groups and the carboxylic acid, and O-H stretching for the carboxylic acid.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (266.29 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as the carboxylic acid, methoxy groups, and parts of the aliphatic chain.
Research Applications and Future Directions
Currently, there are no specific research articles detailing the applications of this compound. However, based on the structural motifs present, it can be hypothesized that this compound could serve as an intermediate in the synthesis of novel organic molecules. For instance, the combination of the lipophilic dimethoxyphenyl group and the functional carboxylic acid handle could be exploited in the design of compounds with potential biological activity. The general class of 6-aryl-4-oxohexanoic acids has been investigated for anti-inflammatory properties, suggesting a potential avenue for future research with this specific derivative. nih.govresearchgate.net Further research is required to fully elucidate the chemical reactivity, properties, and potential applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-18-11-7-10(8-12(9-11)19-2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPCENYTKUORGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645476 | |
| Record name | 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52483-37-1 | |
| Record name | 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 3,5 Dimethoxyphenyl 6 Oxohexanoic Acid and Analogous Aryl Keto Carboxylic Acids
Friedel-Crafts Acylation Strategies for Aryl Keto-Acid Synthesis
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. numberanalytics.comchemistrysteps.com This reaction is particularly effective for producing aryl ketones and is a direct method for synthesizing the 6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid scaffold. chemistrysteps.com The reaction proceeds by generating a highly electrophilic acylium ion from an acyl halide or anhydride, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com
Selection of Adipoyl Halides and Dimethoxybenzene Precursors
The synthesis of this compound via Friedel-Crafts acylation begins with the careful selection of two key precursors: an adipoyl halide and a substituted dimethoxybenzene.
The acylating agent is typically derived from adipic acid, a six-carbon dicarboxylic acid. Adipoyl chloride, a di-acid chloride, is a common choice. One of the acyl chloride groups reacts with the aromatic ring, while the other is later hydrolyzed to the required carboxylic acid. Alternatively, a mono-esterified derivative like 6-methoxy-6-oxohexanoyl chloride (monomethyl adipoyl chloride) can be used. This approach protects one of the carboxylic acid functionalities as an ester, preventing it from reacting and avoiding the formation of diaryl diketone byproducts.
The aromatic precursor is 1,3-dimethoxybenzene (B93181). The two methoxy (B1213986) groups are strong electron-donating groups, which activate the benzene (B151609) ring towards electrophilic aromatic substitution. numberanalytics.com This increased nucleophilicity makes the reaction more facile compared to unsubstituted benzene. Furthermore, the methoxy groups direct the incoming acyl group primarily to the positions ortho and para to them (positions 2, 4, and 6). Due to steric hindrance between the two methoxy groups, acylation at the C-2 position is less likely, favoring substitution at the C-4 position, which leads to the desired 3,5-disubstituted pattern in the final product.
Investigation of Lewis Acid Catalysis and Reaction Conditions
The Friedel-Crafts acylation is contingent on the presence of a Lewis acid catalyst. numberanalytics.commasterorganicchemistry.com The catalyst's role is to coordinate with the acyl halide, facilitating the formation of the reactive acylium ion electrophile. chemistrysteps.com A variety of Lewis acids can be employed, with the choice depending on the reactivity of the aromatic substrate and the desired reaction conditions. numberanalytics.com
A critical aspect of this reaction is that the ketone product formed is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst. wikipedia.org This complexation deactivates the product, preventing further acylation, but it also means that the catalyst is not regenerated. wikipedia.orgorganic-chemistry.org Consequently, stoichiometric or even excess amounts of the Lewis acid are generally required to drive the reaction to completion. wikipedia.orgacs.org
Common solvents for this reaction include chlorinated hydrocarbons like dichloromethane (B109758) or nitrobenzene, which can dissolve the reactants and the Lewis acid catalyst. numberanalytics.comnumberanalytics.com The reaction temperature is another crucial parameter that needs to be controlled to manage the reaction rate and selectivity. numberanalytics.com
Below is a table comparing common Lewis acid catalysts used in Friedel-Crafts acylations:
| Catalyst | Strength | Selectivity | Typical Use Cases |
| Aluminum chloride (AlCl₃) | Strong | Low | General-purpose catalyst, very effective for activated aromatics like dimethoxybenzene. numberanalytics.com |
| Ferric chloride (FeCl₃) | Moderate | Moderate | A milder alternative to AlCl₃, used when a less reactive catalyst is needed. numberanalytics.com |
| Boron trifluoride (BF₃) | Moderate to Weak | High | Useful for reactions involving sensitive functional groups where high selectivity is required. numberanalytics.com |
Optimization of Reaction Yields and Selectivity
Optimizing the Friedel-Crafts acylation is essential to maximize the yield of the desired mono-acylated product and minimize side reactions. A primary concern when using a di-acyl chloride like adipoyl chloride is diacylation, where two aromatic molecules react at both ends of the acylating agent. numberanalytics.com
Key strategies for optimization include:
Stoichiometry Control: Using a molar excess of the aromatic compound (1,3-dimethoxybenzene) relative to the adipoyl halide can favor the mono-acylated product. Precise control over the amount of Lewis acid is also crucial; typically, slightly more than one equivalent per acyl group is needed to ensure complete reaction. acs.org
Temperature Management: The reaction rate is highly dependent on temperature. numberanalytics.com Running the reaction at lower temperatures (e.g., 0 °C) can enhance selectivity and reduce the formation of byproducts, although it may require longer reaction times. acs.org
Order of Addition: Slowly adding the acyl halide to the mixture of the aromatic substrate and the Lewis acid can help maintain a low concentration of the electrophile, further suppressing diacylation.
Choice of Acylating Agent: Employing a mono-protected adipic acid derivative, such as monomethyl adipoyl chloride, is an effective strategy to prevent diacylation altogether. The remaining ester group can be hydrolyzed to the carboxylic acid in a subsequent step.
Alternative Approaches to the 6-Oxohexanoic Acid Moiety Formation
While Friedel-Crafts acylation is a direct and widely used method, alternative synthetic strategies can be envisioned for constructing the 6-oxohexanoic acid moiety attached to an aryl group. These methods often involve forming the carbon chain first and then introducing the necessary functional groups.
Oxidative Cleavage Routes to Introduce the Keto Group
Oxidative cleavage is a powerful reaction that breaks carbon-carbon double bonds to form carbonyl compounds. acs.org This strategy can be adapted to synthesize aryl keto-acids from a suitable cyclic alkene precursor. For the target molecule, a potential route would involve the synthesis of 1-(3,5-dimethoxyphenyl)cyclohexene.
The double bond of this cyclic alkene could then be cleaved using strong oxidizing agents. The two primary methods for this transformation are:
Ozonolysis: This reaction involves treating the alkene with ozone (O₃), followed by a workup step. libretexts.org An oxidative workup (e.g., with hydrogen peroxide) cleaves the double bond and oxidizes the resulting carbons to their highest possible oxidation state. masterorganicchemistry.comlibretexts.org This process would convert the alkene directly into the desired keto-carboxylic acid, this compound. masterorganicchemistry.com
Permanganate (B83412) Oxidation: Treatment with a hot, concentrated solution of potassium permanganate (KMnO₄) also cleaves the double bond. libretexts.org Similar to ozonolysis with an oxidative workup, this strong oxidizing agent would yield the corresponding ketone and carboxylic acid functionalities. libretexts.org
These oxidative cleavage routes offer an alternative to electrophilic aromatic substitution for installing the keto-acid side chain.
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs could be applied to construct the core scaffold.
A hypothetical MCR could involve the simultaneous reaction of a 3,5-dimethoxybenzene derivative, a component that provides the carbonyl group, and a six-carbon synthon that builds the carboxylic acid chain. Such a reaction would offer significant advantages in terms of atom economy and procedural simplicity by reducing the number of synthetic steps and purification procedures. For instance, reactions involving carbon monoxide insertion or the use of organometallic reagents could potentially be designed to assemble the aryl keto-acid framework in a convergent manner. nih.govorganic-chemistry.org
Functional Group Interconversions within the Synthetic Route to the Compound
The synthesis of complex organic molecules such as this compound often necessitates a multi-step approach where the strategic conversion of one functional group into another—a process known as Functional Group Interconversion (FGI)—is paramount. ub.eduyoutube.com FGI is a cornerstone of modern synthetic strategy, allowing chemists to introduce, protect, or modify functional groups to achieve the desired molecular architecture without altering other sensitive parts of the molecule. vanderbilt.eduorganic-chemistry.orgorganic-chemistry.org In the context of synthesizing aryl keto-carboxylic acids, FGIs are crucial for installing the key keto and carboxylic acid moieties, often at different stages of the synthetic sequence.
Key interconversions relevant to the synthesis of the target compound and its analogs typically involve the formation of the carboxylic acid from a precursor group, such as an ester or a nitrile, which is often carried through several synthetic steps in a protected or masked form.
Hydrolysis of Esters
A prevalent strategy in the synthesis of carboxylic acids involves the use of an ester as a protecting group for the carboxyl functionality. This approach is advantageous because esters are generally less reactive than free carboxylic acids and are stable to a wider range of reaction conditions, such as those employed in Friedel-Crafts acylation or certain coupling reactions. tandfonline.com The final step in such a synthetic route is the deprotection of the ester via hydrolysis to yield the target carboxylic acid.
For instance, a plausible synthesis of this compound could involve the Friedel-Crafts acylation of 1,3-dimethoxybenzene with monomethyl adipoyl chloride (the acid chloride of 6-methoxy-6-oxohexanoic acid). nih.govmatrix-fine-chemicals.com The resulting methyl ester, methyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate, would then be hydrolyzed to the final product.
Hydrolysis can be achieved under either acidic or alkaline conditions:
Alkaline Hydrolysis (Saponification) : The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This process forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. libretexts.org
Acid-Catalyzed Hydrolysis : The ester is heated under reflux with a strong aqueous acid, like sulfuric acid or hydrochloric acid. libretexts.orggoogle.com This is a reversible process, and the equilibrium is driven towards the products by using a large excess of water.
Hydrolysis of Nitriles
An alternative and robust method for preparing carboxylic acids is through the hydrolysis of nitriles (R-C≡N). philadelphia.edu.jo A synthetic route could be designed to incorporate a nitrile group at the terminus of the hexanoyl chain. This nitrile group is stable under many reaction conditions and can be converted to the carboxylic acid in the final step.
The hydrolysis of a nitrile to a carboxylic acid can also be performed using either acidic or basic conditions, typically requiring heating. libretexts.orgmasterorganicchemistry.comresearchgate.net
Acid Hydrolysis : The nitrile is heated with an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). The reaction proceeds via the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Alkaline Hydrolysis : The nitrile is heated with an aqueous base (e.g., NaOH). This initially produces a carboxylate salt and ammonia (B1221849) gas. Subsequent acidification of the mixture liberates the desired carboxylic acid. libretexts.org
This FGI is particularly useful as the nitrile group can be introduced via nucleophilic substitution of an alkyl halide with a cyanide salt, providing a versatile entry point into the synthesis of carboxylic acids. vanderbilt.edu
Oxidative Transformations
Oxidation reactions are fundamental FGIs in organic synthesis and can be employed to form either the ketone or the carboxylic acid function in aryl keto-carboxylic acids. While direct oxidation to form the specific structure of this compound is less common, analogous syntheses rely heavily on such transformations. For example, aryl carboxylic acids can be synthesized from aryl alkyl ketones through oxidative C-C bond cleavage. organic-chemistry.orgthieme-connect.com This method involves converting a ketone into a carboxylic acid, demonstrating an FGI where the carbon chain is shortened.
More relevant to the synthesis of keto-acids are methods that form the keto group itself. For instance, the oxidation of secondary alcohols provides a direct route to ketones. Similarly, the oxidation of α-hydroxy acids can yield α-keto acids, a class of analogous aryl keto-carboxylic acids. organic-chemistry.org
The following table summarizes the key functional group interconversions discussed:
| Starting Functional Group | Resulting Functional Group | Typical Reagents and Conditions | Description |
| Ester (R-COOR') | Carboxylic Acid (R-COOH) | 1. NaOH (aq), Δ2. H₃O⁺ | Alkaline hydrolysis (saponification) followed by acidification. A common deprotection step. |
| Ester (R-COOR') | Carboxylic Acid (R-COOH) | H₃O⁺ (e.g., dil. H₂SO₄), Δ | Acid-catalyzed hydrolysis, often performed under reflux. |
| Nitrile (R-C≡N) | Carboxylic Acid (R-COOH) | H₃O⁺ (e.g., dil. HCl), Δ | Acid-catalyzed hydrolysis, proceeding through an amide intermediate. |
| Nitrile (R-C≡N) | Carboxylic Acid (R-COOH) | 1. NaOH (aq), Δ2. H₃O⁺ | Alkaline hydrolysis to form a carboxylate salt, followed by acidification. |
| Secondary Alcohol (R-CH(OH)-R') | Ketone (R-CO-R') | CrO₃, KMnO₄, PCC, etc. | Oxidation of a secondary alcohol to form the ketone moiety. |
Chemical Reactivity and Mechanistic Investigations of 6 3,5 Dimethoxyphenyl 6 Oxohexanoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group in 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid is a versatile site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Esterification Reactions for Ester Derivatives
The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through several established methods, with the Fischer esterification being a classic approach. This acid-catalyzed reaction between the carboxylic acid and an alcohol, typically in the presence of a strong acid like sulfuric acid, yields the corresponding ester. The reaction is reversible and often requires conditions that favor product formation, such as the removal of water.
For this compound, esterification with various alcohols can produce a library of ester derivatives. For instance, reaction with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate. The use of different alcohols would similarly produce the corresponding methyl, propyl, or more complex ester derivatives.
| Reactant (Alcohol) | Catalyst | Product |
| Methanol (B129727) | H₂SO₄ | Methyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate |
| Ethanol | H₂SO₄ | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate |
| Propanol | H₂SO₄ | Propyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate |
Alternatively, milder conditions can be employed using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). This reagent activates the carboxylic acid, facilitating nucleophilic attack by the alcohol. This method is often preferred for sensitive substrates as it avoids the use of strong acids and high temperatures.
Amidation Reactions and Peptide Coupling Strategies
The formation of an amide bond from the carboxylic acid moiety is another crucial transformation, particularly in the context of synthesizing molecules with biological relevance. Direct reaction with an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid.
A host of modern peptide coupling reagents can be employed for the efficient amidation of this compound. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to facilitate amide bond formation with high yields and minimal side reactions. These reactions are typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used, allowing for the synthesis of a wide array of primary, secondary, and tertiary amides. This versatility is particularly valuable in the construction of more complex molecules, including peptide-like structures where this compound can serve as a building block.
| Amine | Coupling Reagent | Base | Product |
| Ammonia (B1221849) | HATU | DIPEA | 6-(3,5-Dimethoxyphenyl)-6-oxohexanamide |
| Aniline | HBTU | DIPEA | N-Phenyl-6-(3,5-dimethoxyphenyl)-6-oxohexanamide |
| Glycine methyl ester | PyBOP | DIPEA | Methyl 2-(6-(3,5-dimethoxyphenyl)-6-oxohexanamido)acetate |
Decarboxylation Pathways and Products
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is highly dependent on the structure of the carboxylic acid. While β-keto acids readily undergo decarboxylation upon heating, γ-keto acids such as this compound are generally more stable.
The decarboxylation of γ-keto acids typically requires more forcing conditions and may proceed through different mechanistic pathways. One possibility involves intramolecular cyclization to form a five-membered lactone, which may then undergo further reactions under the reaction conditions. However, direct decarboxylation to yield 5-(3,5-dimethoxyphenyl)pentan-1-one is less common and would likely require specific catalysts or harsh thermal conditions. The stability of the aryl ketone moiety and the saturated alkyl chain contribute to the resistance of this compound to facile decarboxylation.
Reactions of the Ketone Functionality
The ketone group in this compound provides a second reactive center, susceptible to reduction and nucleophilic attack. These reactions can be used to introduce new functional groups and stereocenters into the molecule.
Reduction Strategies to Secondary Alcohols and Alkanes
The ketone functionality can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reducing agent employed.
For the selective reduction of the ketone to a secondary alcohol, sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent. This reaction is typically carried out in an alcoholic solvent like methanol or ethanol and proceeds with high chemoselectivity, leaving the carboxylic acid group intact. The product of this reduction is 6-hydroxy-6-(3,5-dimethoxyphenyl)hexanoic acid.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol | 6-Hydroxy-6-(3,5-dimethoxyphenyl)hexanoic acid |
| Zinc Amalgam (Zn(Hg))/HCl | Toluene | 6-(3,5-Dimethoxyphenyl)hexanoic acid |
| Hydrazine (N₂H₄)/KOH | Ethylene (B1197577) Glycol | 6-(3,5-Dimethoxyphenyl)hexanoic acid |
For the complete reduction of the ketone to a methylene group, more vigorous conditions are required. The Clemmensen reduction, which utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid, is a classic method for this transformation. However, the strongly acidic conditions may not be compatible with all substrates. An alternative is the Wolff-Kishner reduction, which is performed under basic conditions. This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene glycol. Both methods would yield 6-(3,5-dimethoxyphenyl)hexanoic acid. Research on the reduction of structurally similar 6-aryl-4-oxohexanoic acids has shown that catalytic hydrogenation can also be employed to reduce the ketone, and in some cases, this can lead to the formation of lactone byproducts through subsequent intramolecular cyclization.
Nucleophilic Addition Reactions and Condensation Processes
The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard reagents (RMgX) are powerful carbon-based nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. For example, the reaction of this compound with methylmagnesium bromide would yield 6-hydroxy-6-(3,5-dimethoxyphenyl)heptanoic acid, after protonation of the carboxylate and the tertiary alkoxide. It is important to note that the acidic proton of the carboxylic acid will be deprotonated by the Grignard reagent, consuming one equivalent of the nucleophile.
| Nucleophile | Product (after workup) |
| Methylmagnesium Bromide | 6-Hydroxy-6-(3,5-dimethoxyphenyl)heptanoic acid |
| Methylenetriphenylphosphorane (B3051586) | 6-(3,5-Dimethoxyphenyl)-6-methylidenehexanoic acid |
The Wittig reaction provides a method for converting the ketone into an alkene. This reaction involves a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), which reacts with the ketone to form a new carbon-carbon double bond, yielding 6-(3,5-dimethoxyphenyl)-6-methylidenehexanoic acid and triphenylphosphine (B44618) oxide as a byproduct. The Wittig reaction is a versatile tool for olefination and can be used to introduce a variety of substituted double bonds depending on the structure of the ylide.
Reactions of the Aromatic Ring and Dimethoxy Substituents
The reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-rich dimethoxy-substituted aromatic ring, the ketone, and the carboxylic acid. The aromatic ring, in particular, is the primary site for electrophilic substitution, while the methoxy (B1213986) groups are susceptible to cleavage.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the existing substituents. vanderbilt.edu
In the case of this compound, the aromatic ring possesses three substituents: two methoxy (-OCH₃) groups at positions 3 and 5, and a 6-oxohexanoic acid acyl group at position 1. These groups exert competing electronic effects that influence the position of attack by an incoming electrophile.
Activating, Ortho-, Para-Directing Groups : The two methoxy groups are powerful activating groups. organicchemistrytutor.com Through resonance, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the positions ortho and para to themselves. youtube.comlibretexts.org This increases the nucleophilicity of the ring and stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.com For a substituent at position 3, the ortho positions are 2 and 4, and the para position is 6. For a substituent at position 5, the ortho positions are 4 and 6, and the para position is 2.
Deactivating, Meta-Directing Group : The acyl group (-C(O)R) is a moderately deactivating group. organicchemistrytutor.com Through an inductive effect, the electronegative carbonyl oxygen withdraws electron density from the ring, making it less reactive towards electrophiles. This deactivating effect destabilizes the sigma complex, particularly when the positive charge is adjacent to the group (ortho and para attack). youtube.com Consequently, it directs incoming electrophiles to the meta positions (3 and 5), which are already substituted in this molecule.
Predicted Regioselectivity: When both activating and deactivating groups are present, the powerful activating nature of the ortho-, para-directors typically dominates the directing effects. youtube.com The two methoxy groups strongly activate positions 2, 4, and 6. The acyl group deactivates the entire ring but does not override the strong directing influence of the methoxy groups. Therefore, electrophilic substitution is predicted to occur at the positions most activated by the methoxy groups.
The positions available for substitution are C2, C4, and C6.
C2 and C6 : These positions are ortho to one methoxy group and para to the other. They are strongly activated.
C4 : This position is ortho to both methoxy groups, making it the most electronically activated position. However, it is also sterically hindered, being situated between the two methoxy groups.
The final product distribution will depend on a balance between electronic activation and steric hindrance. For many electrophiles, substitution is most likely to occur at the less sterically hindered C2 and C6 positions.
| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-Bromo-6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-(3,5-Dimethoxy-2-nitrophenyl)-6-oxohexanoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 6-(2-Acetyl-3,5-dimethoxyphenyl)-6-oxohexanoic acid |
The aryl methyl ether linkages of the dimethoxy substituents are susceptible to cleavage, typically under acidic conditions, to yield the corresponding di-phenol. This transformation is a common step in the synthesis of natural products and pharmaceuticals.
Boron tribromide (BBr₃) is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. nih.govresearchgate.net The reaction mechanism, once thought to be a simple formation of a Lewis acid-base adduct followed by nucleophilic attack by a bromide ion, has been shown by computational studies to be more complex.
Recent Density Functional Theory (DFT) calculations suggest that the simple unimolecular dissociation to form a cationic intermediate and a free bromide ion is thermodynamically unfavorable. core.ac.uk Instead, alternative low-energy pathways are proposed:
Bimolecular Mechanism : One proposed mechanism involves a bimolecular process where an initial ether-BBr₃ adduct is attacked by a second ether-BBr₃ adduct. In this transition state, one adduct acts as the bromide donor while the other acts as the electrophilic substrate. gvsu.edu
Charged Intermediates Mechanism : Another computationally predicted pathway involves the formation of charged intermediates. It is proposed that one equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like [PhOBBr₃]⁻ and generating triphenoxyborane [B(OPh)₃] before final hydrolysis. nih.govcore.ac.uk
This research highlights that the mechanism is highly dependent on the substrate and reaction conditions, moving beyond the classical textbook explanation. core.ac.ukgvsu.edu
| Reagent | General Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), often at low temperatures | Highly effective for aryl methyl ethers; reaction mechanism is complex and has been elucidated by DFT studies. nih.govcore.ac.uk |
| Hydrobromic Acid (HBr) | Concentrated aqueous solution, high temperatures | Classic but harsh method; may not be suitable for sensitive substrates. |
| Trimethylsilyl (B98337) Iodide (TMSI) | Inert solvent, often generated in situ | Milder than HBr, proceeds via an Sₙ2 mechanism. |
| Boron Trichloride (BCl₃) | Inert solvent | Less reactive than BBr₃, can offer more selective cleavage in poly-ether compounds. |
Computational Chemistry and Spectroscopic Mechanistic Elucidation
Modern analytical and computational techniques provide deep insights into the reaction mechanisms and structural properties of molecules like this compound.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov It allows for the calculation of thermodynamic properties of reactants, products, and intermediates, as well as the activation energies of transition states, providing a quantitative understanding of reaction mechanisms. researchgate.netresearchgate.net
For this compound, DFT could be applied to:
Predict EAS Regioselectivity : By calculating the activation energy barriers for electrophilic attack at the C2, C4, and C6 positions of the dimethoxyphenyl ring, DFT can provide a more quantitative prediction of the major product, accounting for both electronic and steric effects. Such studies on substituted benzenes have successfully validated experimental outcomes.
Elucidate Ether Cleavage Mechanisms : As discussed previously, DFT studies have been instrumental in revising the mechanism of BBr₃-mediated demethylation of aryl methyl ethers. nih.govcore.ac.uk These studies calculate the Gibbs free energy (ΔG) for various proposed pathways, identifying the most kinetically and thermodynamically favorable routes. researchgate.net For example, calculations showed that a pathway involving charged intermediates for the demethylation of anisole (B1667542) was significantly more favorable than the classical mechanism. core.ac.uk
| Proposed Mechanistic Step (Anisole + BBr₃) | Calculated Gibbs Energy (ΔG, kcal/mol) | Implication |
|---|---|---|
| Conceptual Unimolecular Dissociation (Classical Mechanism) | +38.9 | Thermodynamically inaccessible. core.ac.uk |
| First Cycle Overall Reaction Energy (New Mechanism) | -21.8 | Highly favorable exergonic process. researchgate.netcore.ac.uk |
| Third Cycle Kinetic Barrier (New Mechanism) | 22.2 | Kinetically accessible barrier for the final demethylation step. core.ac.ukresearchgate.net |
Data adapted from computational studies on the BBr₃-facilitated demethylation of anisole, a model for the dimethoxyphenyl group. researchgate.netcore.ac.ukresearchgate.net
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. wikipedia.org The fragmentation pattern of this compound under electron ionization (EI) would be governed by its key functional groups.
The primary fragmentation pathways for this molecule are expected to be:
Alpha-Cleavage : This is a common fragmentation for carbonyl compounds where the bond adjacent to the carbonyl group breaks. jove.comlibretexts.org For this molecule, two alpha-cleavage pathways at the ketone are possible:
Cleavage of the bond between the carbonyl and the aromatic ring, leading to the loss of a 3,5-dimethoxyphenyl radical.
Cleavage of the bond between the carbonyl and the alkyl chain. This is highly favorable as it results in a resonance-stabilized 3,5-dimethoxybenzoyl cation, which would likely be a prominent, if not the base, peak in the spectrum. nptel.ac.inwhitman.edu
McLafferty Rearrangement : This is a characteristic fragmentation for ketones, aldehydes, and acids that have a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. wikipedia.orgyoutube.com The ketone in the target molecule has a γ-hydrogen on the alkyl chain. The mechanism involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the alpha and beta carbons. libretexts.org This results in the elimination of a neutral alkene molecule. wikipedia.org
Carboxylic Acid Fragmentation : The carboxylic acid moiety can also direct fragmentation, leading to characteristic losses of water (H₂O, M-18), a hydroxyl radical (•OH, M-17), or the entire carboxyl group (•COOH, M-45). miamioh.edulibretexts.org
| Proposed Fragment Ion | Calculated m/z | Origin / Mechanism |
|---|---|---|
| [M]⁺• | 266 | Molecular Ion |
| [C₉H₉O₃]⁺ | 165 | Alpha-cleavage at ketone; loss of •(CH₂)₄COOH radical |
| [M - C₄H₈]⁺• | 210 | McLafferty Rearrangement at ketone; loss of butene |
| [M - H₂O]⁺• | 248 | Loss of water from carboxylic acid |
| [M - •COOH]⁺ | 221 | Loss of carboxyl radical from carboxylic acid |
| [C₇H₇O₂]⁺ | 135 | Loss of CO from the [C₉H₉O₃]⁺ fragment |
m/z values are calculated for the most common isotopes.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Synthetic Intermediate for Complex Molecular Architectures
The distinct functional groups within 6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid allow for a range of chemical transformations, making it a valuable precursor for intricate molecular designs.
Macrocyclic and polycyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The linear structure of this compound, containing reactive sites at both the carboxyl and keto groups, makes it a candidate for intramolecular cyclization reactions to form macrocycles. Methodologies such as macrolactonization or transition metal-catalyzed cross-coupling reactions could potentially be employed to construct these large ring systems.
Furthermore, the aromatic ring and the keto-acid chain provide multiple reaction points for annulation strategies, leading to the formation of polycyclic frameworks. For instance, cascade reactions involving the ketone and carboxylic acid functionalities could be designed to build fused ring systems in a single synthetic operation.
Table 1: Potential Macrocyclization Strategies
| Strategy | Description | Potential Outcome |
|---|---|---|
| Macrolactonization | Intramolecular esterification between the carboxylic acid and a hydroxyl group introduced elsewhere in the molecule. | A macrocyclic lactone containing the 3,5-dimethoxyphenyl moiety. |
| Ring-Closing Metathesis (RCM) | Introduction of terminal alkenes followed by an RCM reaction to form a large carbocycle. | A macrocycle with a carbon-carbon double bond within the ring structure. |
Heterocyclic compounds are fundamental components of many pharmaceuticals and functional materials. The keto-acid functionality of this compound is a well-established precursor for the synthesis of a variety of heterocyclic rings. For example, condensation reactions of the ketone with dinucleophiles can lead to the formation of five-, six-, or seven-membered heterocyclic systems.
The 1,3-relationship of the carbonyl group to the methoxy (B1213986) groups on the phenyl ring can also influence reactivity and be exploited in the synthesis of specific heterocyclic scaffolds. The presence of the carboxylic acid provides a handle for further derivatization or for anchoring the molecule to a solid support for combinatorial synthesis.
Table 2: Potential Heterocyclic Systems from this compound
| Heterocycle Class | Synthetic Approach |
|---|---|
| Pyridines | Hantzsch-type condensation with a β-enaminone and an aldehyde. |
| Pyrimidines | Reaction with urea (B33335) or thiourea (B124793) derivatives. |
| Pyrroles | Paal-Knorr synthesis with a primary amine. |
| Furans | Acid-catalyzed cyclization of the keto-acid under dehydrating conditions. |
Integration into Polymerization and Advanced Material Development
The functional groups of this compound make it a promising monomer for the synthesis of novel polymers and degradable materials.
Research on related keto-acids, such as 6-oxohexanoic acid, has demonstrated their utility in the synthesis of functionalized polycaprolactones (PCLs) through Passerini multicomponent polymerization. eurekalert.orgacs.orgresearchgate.net This suggests a strong potential for this compound to be used in similar polymerization reactions. The Passerini reaction, involving an isocyanide, a carboxylic acid, and a ketone, would allow for the incorporation of the 3,5-dimethoxyphenyl group as a pendant moiety along the polymer backbone.
This approach would lead to the creation of functionalized polyesters with tunable properties. The dimethoxyphenyl group could impart specific characteristics to the polymer, such as altered hydrophobicity, thermal stability, or optical properties.
Strategic Derivatization for Chemical Probes and Mechanistic Investigations
The 3,5-dimethoxyphenyl moiety is a structural feature found in a number of biologically active molecules. The strategic derivatization of this compound could lead to the development of chemical probes to investigate biological pathways. For example, the carboxylic acid could be used to attach fluorescent tags or affinity labels, while the ketone provides a site for the introduction of photoreactive groups for photoaffinity labeling studies.
Furthermore, the compound can serve as a model substrate for studying the mechanisms of various organic reactions. The presence of multiple functional groups allows for the investigation of chemoselectivity and the influence of the electronic properties of the dimethoxyphenyl ring on reaction outcomes.
Introduction of Reporter Groups for Spectroscopic Studies
In the field of chemical biology and materials science, understanding the localization, concentration, and environment of specific molecules is crucial. This is often achieved by attaching a "reporter group," a small molecule that has a distinct spectroscopic signature, to the molecule of interest. The carboxylic acid functionality of this compound serves as a convenient handle for the covalent attachment of such reporter groups.
The process typically involves the activation of the carboxylic acid, for example, by converting it to an active ester or an acid chloride. This activated form can then readily react with an amine or alcohol group on a fluorescent dye, a spin label, or an isotopically enriched tag. The resulting conjugate will have the spectroscopic properties of the attached reporter group, allowing for its detection and characterization using techniques such as fluorescence spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy.
The dimethoxyphenyl moiety itself can also contribute to the spectroscopic properties of the resulting conjugate. The electron-rich nature of the aromatic ring can influence the photophysical properties of an attached fluorophore, potentially leading to shifts in its absorption and emission spectra. This sensitivity to the local environment can be exploited to probe changes in the polarity or viscosity of the molecule's surroundings.
Table 1: Potential Reporter Groups for Derivatization of this compound
| Reporter Group Class | Example | Spectroscopic Technique | Potential Information Gained |
|---|---|---|---|
| Fluorescent Dyes | Dansyl chloride, Fluorescein isothiocyanate | Fluorescence Spectroscopy | Localization, concentration, environmental polarity |
| Spin Labels | TEMPO-amine | Electron Paramagnetic Resonance (EPR) | Molecular dynamics, distance measurements |
| Isotopically Enriched Tags | 13C or 15N labeled amino acids | Nuclear Magnetic Resonance (NMR) | Structural information, binding interactions |
Modification for Ligand Development in Catalysis Research
The development of new ligands is a cornerstone of modern catalysis research, as the ligand plays a critical role in determining the activity, selectivity, and stability of a metal catalyst. The structure of this compound offers several avenues for its modification into a novel ligand scaffold.
The carboxylic acid can be used to introduce coordinating groups, such as phosphines, amines, or pyridyl moieties. For instance, reaction of the activated carboxylic acid with an amino-functionalized phosphine (B1218219) would yield a bidentate P,O-ligand. The keto group can also be chemically modified, for example, through reduction to an alcohol or conversion to an imine, to introduce additional coordination sites.
The 3,5-dimethoxyphenyl group can exert a significant electronic influence on the resulting metal complex. The electron-donating methoxy groups can increase the electron density at the metal center, which can in turn affect the catalytic activity. For example, in palladium-catalyzed cross-coupling reactions, a more electron-rich metal center can facilitate the oxidative addition step.
Furthermore, the steric bulk of the dimethoxyphenyl group can be tuned by introducing substituents at the ortho or para positions of the aromatic ring. This allows for the creation of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in a particular catalytic reaction.
Table 2: Potential Ligand Modifications of this compound
| Modification Strategy | Resulting Ligand Type | Potential Catalytic Application |
|---|---|---|
| Amidation with amino-phosphines | P,O-bidentate | Cross-coupling reactions |
| Reduction of keto group and etherification | Potentially tridentate | Polymerization |
| Condensation with chiral amines | Chiral P,N-ligands | Asymmetric catalysis |
Advanced Analytical Techniques in the Study of Aryl Substituted Keto Carboxylic Acids
Chromatographic Methods for Isolation, Purification, and Purity Assessment
Chromatographic techniques are indispensable for the separation of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid from reaction mixtures, natural extracts, or biological matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, each with its own set of advantages and requirements.
High-performance liquid chromatography is a versatile method for the analysis of aryl-substituted keto-carboxylic acids. Due to the presence of the carboxylic acid group, which can cause peak tailing on traditional silica-based columns, reversed-phase chromatography is often the method of choice. A C18 stationary phase is commonly used, providing a non-polar environment for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, like formic acid or trifluoroacetic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.
For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the carboxylic acid or keto group may be employed. Derivatizing agents that introduce a fluorescent tag allow for highly sensitive fluorescence detection. For instance, α-keto acids can be derivatized with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to yield highly fluorescent quinoxalinone derivatives, which can be readily detected at very low levels. rsc.orgrsc.org
Interactive Data Table: Typical HPLC Parameters for the Analysis of an Aryl-Substituted Keto-Carboxylic Acid
| Parameter | Value |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of carboxylic acids, derivatization is a prerequisite for their successful analysis by GC. lmaleidykla.ltlmaleidykla.lt Silylation is a common derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.lt The resulting TMS ester is much more volatile and less polar, making it amenable to GC analysis.
The choice of the GC column is also critical for achieving good separation. A mid-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of derivatized aryl-substituted keto-carboxylic acids.
Interactive Data Table: Representative GC Parameters for a Derivatized Aryl-Substituted Keto-Carboxylic Acid
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Resolution Spectroscopic Characterization for Structural Confirmation
Following isolation and purification, high-resolution spectroscopic techniques are employed to confirm the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the hexanoic acid chain. The aromatic protons on the 3,5-dimethoxyphenyl ring would appear as a characteristic pattern in the downfield region of the spectrum. The six protons of the two methoxy groups would give rise to a sharp singlet. The methylene (B1212753) protons of the hexanoic acid chain would appear as multiplets, with their chemical shifts influenced by the adjacent carbonyl and carboxylic acid groups.
The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the hexanoic acid chain.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| Methoxy (-OCH₃) | ~3.8 | s |
| -CH₂- (adjacent to ketone) | ~2.9 | t |
| -CH₂- (adjacent to COOH) | ~2.4 | t |
| Other -CH₂- | 1.6 - 1.8 | m |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the hexanoic acid chain and the loss of the methoxy groups.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC-TOFMS for derivatized acids)
For the analysis of complex mixtures containing aryl-substituted keto-carboxylic acids and other related compounds, hyphenated techniques that couple the high separation power of chromatography with the sensitive and selective detection of mass spectrometry are invaluable. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is a particularly powerful technique for this purpose. nih.govresearchgate.netelsevierpure.com
In GCxGC, two different GC columns with orthogonal separation mechanisms are connected in series. This provides a much higher separation power than conventional one-dimensional GC, allowing for the resolution of co-eluting compounds in complex matrices. The effluent from the second column is then introduced into a time-of-flight mass spectrometer, which provides rapid and sensitive detection with full spectral information for each separated component.
For the analysis of keto-carboxylic acids by GCxGC-TOFMS, a two-step derivatization is often employed. nih.govspringernature.com The keto group is first protected by oximation, for example, with pentafluorobenzyl oxime (PFBO), followed by silylation of the carboxylic acid group with a reagent like BSTFA to form the trimethylsilyl (TMS) ester. nih.govresearchgate.netelsevierpure.com This derivatization process makes the analytes volatile and thermally stable for GC analysis.
The enhanced separation and sensitive detection offered by GCxGC-TOFMS make it an ideal technique for the detailed profiling of organic acids in complex samples, enabling the identification and quantification of numerous compounds in a single analysis. springernature.comglobethesis.com
Interactive Data Table: Example GCxGC-TOFMS Parameters for Derivatized Organic Acids
| Parameter | First Dimension Column | Second Dimension Column |
| Stationary Phase | Non-polar (e.g., DB-1ms) | Polar (e.g., DB-17ms) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm | 1.5 m x 0.15 mm, 0.15 µm |
| Modulation Period | 5 s | - |
| MS Detector | Time-of-Flight (TOF) | - |
| Mass Range | 50 - 600 m/z | - |
Q & A
Q. What are the established synthetic routes for 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid?
The compound is typically synthesized via Friedel-Crafts acylation. A methodological approach involves reacting 3,5-dimethoxybenzene with adipoyl chloride under anhydrous conditions in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting intermediate undergoes hydrolysis to yield the final carboxylic acid. For example, analogous syntheses of substituted phenyl-6-oxohexanoic acids achieved ~60% yield after hydrolysis . Key considerations include strict moisture control, stoichiometric optimization of the acyl chloride, and purification via recrystallization or column chromatography.
Q. What spectroscopic techniques are most effective for characterizing this compound?
A combination of ¹H NMR , ¹³C NMR , and IR spectroscopy is essential:
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm, split due to 3,5-dimethoxy substitution) and the ketone-proximal methylene groups (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) functionalities.
- IR : Strong absorption bands for carbonyl groups (C=O at ~1700 cm⁻¹) and hydroxyl (O-H at ~2500–3000 cm⁻¹ for the acid) . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₆O₆, exact mass 280.0947).
Q. What are the key solubility and stability properties influencing experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. This influences reaction solvent selection and biological assay compatibility .
- Stability : The acid is sensitive to strong bases (risk of decarboxylation) and prolonged exposure to light. Storage at 4°C in desiccated, amber vials is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts acylation?
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids (H₂SO₄) to enhance regioselectivity and reduce side reactions .
- Solvent Effects : Refluxing in toluene or dichloromethane improves reaction kinetics compared to non-polar solvents .
- Stoichiometry : A 1.2:1 molar ratio of adipoyl chloride to 3,5-dimethoxybenzene minimizes unreacted starting material.
- Work-Up : Hydrolysis under mild acidic conditions (e.g., dilute HCl) preserves the acid functionality and avoids over-hydrolysis .
Q. How to address contradictions in reported biological activities of structurally similar compounds?
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Substituent Positional Isomerism : The 3,5-dimethoxy group’s electron-donating effects alter electronic properties compared to 2,5- or 2,4-substituted analogs, impacting receptor binding .
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .
- Purity Verification : Confirm compound purity (>95% by HPLC) to exclude contaminants affecting bioactivity .
Q. What strategies are effective for derivatizing this compound into active esters for bioconjugation?
- NHS Ester Formation : React the carboxylic acid with N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC) in anhydrous DMF. This generates a stable active ester for protein coupling .
- Diazirine Incorporation : Introduce photoactivatable groups (e.g., trifluoromethylphenyl diazirine) via amide bond formation for crosslinking studies in proteomics .
- Reductive Amination : Convert the ketone to an amine using NaBH₄ and ammonium acetate, enabling further functionalization for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
